“2-(4-Aminophenyl)-6-methoxybenzothiazole” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzothiazole, a type of heterocyclic compound that contains a benzene ring fused to a thiazole ring . The compound is known to possess potent antimicrobial properties .
The synthesis of “2-(4-Aminophenyl)-6-methoxybenzothiazole” and its derivatives often involves the reaction of o-aminothiophenol disulfides with substituted p-aminobenzoic acid . A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .
The molecular structure of “2-(4-Aminophenyl)-6-methoxybenzothiazole” is characterized by the presence of a benzothiazole ring, which is a type of heterocyclic compound that contains a benzene ring fused to a thiazole ring . The exact spectroscopic characterization of the compound is not available in the search results.
The compound is identified by its CAS number 43036-17-5 and has been classified under several synonyms, including 4-(6-Methoxybenzo[d]thiazol-2-yl)aniline. It serves as a building block for synthesizing more complex heterocyclic compounds and has been noted for its antimicrobial properties against both Gram-positive and Gram-negative bacteria .
The synthesis of 6-Methoxybenzothiazole-0 typically involves the condensation reaction between 4-aminophenol and 2-aminobenzenethiol in the presence of an oxidizing agent. This reaction is generally conducted under reflux conditions in solvents such as ethanol or methanol.
Industrial Production: In industrial settings, the synthesis may be scaled up using continuous flow reactors, which optimize reaction conditions to enhance yield and purity. The adoption of green chemistry principles is also becoming prevalent, emphasizing solvent-free reactions and renewable feedstocks .
The molecular formula for 6-Methoxybenzothiazole-0 is , with a molar mass of 256.32 g/mol. The compound appears as a yellowish solid, indicating its potential use in various applications such as fluorescent dyes .
The structural representation can be summarized as follows:
6-Methoxybenzothiazole-0 can undergo various chemical reactions:
These reactions lead to the formation of various substituted benzothiazoles, which can exhibit enhanced biological activities .
The mechanism of action for 6-Methoxybenzothiazole-0 involves its interaction with biological targets, particularly in antimicrobial activity. The compound's structure allows it to bind effectively to bacterial enzymes or receptors, disrupting normal cellular functions. This interaction may lead to cell death or inhibition of growth in susceptible bacterial strains .
The physical properties of 6-Methoxybenzothiazole-0 include:
The chemical properties include its solubility in organic solvents like ethanol and methanol, which are commonly used during synthesis.
6-Methoxybenzothiazole-0 has diverse applications across several scientific fields:
The principal radiochemical application of 6-MeO-BTA-0 resides in its function as a precursor molecule for the synthesis of [O-Methyl-¹¹C]6-MeO-BTA-0, a radiolabeled compound used in amyloid imaging research [1] [4]. Unlike its hydroxylated analog 6-OH-BTA-0 (the direct precursor for [¹¹C]PiB), the methoxy modification provides distinct chemical properties that influence radiolabeling strategies. In the broader radiochemical pathway, 6-MeO-BTA-0 serves as a structural template for developing carbon-11 labeled compounds targeting amyloid aggregates [7].
The compound occupies a strategic position within the radiochemical synthesis pathways for amyloid imaging agents through its relationship to key intermediates:
Table 1: Comparative Synthesis Methods for [¹¹C]PiB Radiotracers Using Benzothiazole Precursors
Synthesis Parameter | Original Method | Modern [¹¹C]CH₃OTf Method | One-Pot [¹¹C]CO₂ Method |
---|---|---|---|
Precursor Compound | 6-OMOM-BTA-0 | 6-OH-BTA-0 | 6-OH-BTA-0 |
Labeling Agent | [¹¹C]CH₃I | [¹¹C]CH₃OTf | [¹¹C]CO₂ |
Reaction Steps | Protection → Radiolabeling → Deprotection | Direct radiolabeling | Direct fixation/reduction |
Synthesis Time | ~50 minutes | ~30 minutes | ~35 minutes |
Reported Molar Activity | 85 GBq/μmol | 98.0 ± 61.4 GBq/μmol ([¹¹C]CH₄ route) | 61.4 ± 0.8 GBq/μmol |
Key Limitations | Low yield, complex purification | Requires highly reactive synthon | Requires specialized catalysts |
Table 2: Production Performance Metrics Across Different Radiochemical Platforms
Production Method | Synthesis Module | Precursor Solvent | Radioactive Yield (GBq) | Molar Activity (GBq/μmol) |
---|---|---|---|---|
[¹¹C]CO₂ method | TracerLab FX C Pro | Acetone | 3.17 ± 1.20 | 95.6 ± 44.2 |
[¹¹C]CH₄ method | ScanSys | 2-butanone | 0.8 ± 0.3 | 98.0 ± 61.4 |
[¹¹C]CO₂ method | TracerMaker | Acetone | 1.5-3.2 | 21.2-95.6 |
Quality control applications represent another vital function of 6-MeO-BTA-0 in radiopharmaceutical synthesis. As a chromatographic reference standard, it enables precise analytical validation of both precursor compounds (like 6-OH-BTA-0) and final radiotracer products through techniques including HPLC, ¹H-NMR, and mass spectrometry [1] [7]. Each batch of 6-MeO-BTA-0 is typically accompanied by comprehensive Certificates of Analysis documenting purity profiles, establishing a traceable quality assurance framework essential for Good Manufacturing Practice (GMP) compliance in clinical radiopharmaceutical production [1] [3].
6-MeO-BTA-0 contributes fundamentally to the diagnostic accuracy of amyloid-β imaging through its role in standardizing radiotracer production. The compound's structural characteristics enable it to serve as a chemical benchmark for ensuring the precise molecular targeting required for specific interaction with amyloid plaques. This interaction mechanism derives from the compound's planar benzothiazole architecture, which facilitates binding to the cross-β-sheet conformation of aggregated Aβ42 peptides—the predominant constituent of Alzheimer's plaques [2] [6].
The relationship between 6-MeO-BTA-0 and clinically deployed radiotracers is evidenced through multiple research dimensions:
The compound's significance extends to research tool development beyond direct radiotracer production. Fluorescent probes incorporating structural elements of 6-MeO-BTA-0 enable high-resolution two-photon microscopy imaging of amyloid plaques in live transgenic mouse models. These optical probes (e.g., DN and QAD) leverage similar binding pharmacophores but replace the carbon-11 label with environmentally-sensitive fluorophores, enabling real-time visualization of amyloid pathology progression in preclinical models [6]. This cross-modality application underscores the versatility of the benzothiazole scaffold in neurodiagnostic development.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0